molecular formula C12H11N3O3 B597311 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1240061-39-5

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B597311
CAS No.: 1240061-39-5
M. Wt: 245.238
InChI Key: IDHZYXZLBDSPDE-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound offered for research and development purposes. As a pyrazole derivative, this scaffold is of significant interest in pharmaceutical and agrochemical research . The pyrazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. The presence of both a carboxylic acid and an acetylaminophenyl group on the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules, such as amide derivatives, which are frequently explored for their biological potential . Researchers value such structures for developing novel therapeutic agents, and similar compounds have been investigated for various inhibitory activities . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7(16)13-9-4-2-3-8(5-9)10-6-11(12(17)18)15-14-10/h2-6H,1H3,(H,13,16)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHZYXZLBDSPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661694
Record name 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240061-39-5
Record name 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Catalyzed Cyclization

Early methods for synthesizing pyrazole-3-carboxylic acids relied on hydrazine-mediated cyclization of 2,4-diketocarboxylic esters. For example, ethyl 3-n-propyl-pyrazole-5-carboxylate was alkylated using dimethyl sulfate, but this approach produced isomeric mixtures requiring chromatographic separation, resulting in yields below 30%. A key limitation was the use of explosive reagents like ethyl diazoacetate and toxic ketones (e.g., 3-butyne-2-ketone), which posed safety risks and generated hazardous waste.

Hydrolysis and Isolation Challenges

Hydrolysis of ester precursors to carboxylic acids often encountered solubility issues. For instance, compound V (5-acetyl-1H-pyrazole-3-carboxylic acid) exhibited high water solubility, complicating isolation via extraction. Early protocols reported yields of only 26% after preparative HPLC purification, with excessive solvent consumption rendering the process industrially nonviable.

Improved Industrial Synthesis Methods

MSN Laboratories’ Crystallization-Based Process

A 2022 technical disclosure by MSN Laboratories introduced a scalable method avoiding chromatographic purification. The key steps include:

  • Cyclization : Reacting 3-butyne-2-ketone with ethyl diazoacetate under InCl₃ catalysis.

  • Hydrolysis : Using aqueous NaOH to convert the ester intermediate to the carboxylic acid.

  • Crystallization : Purifying the crude product via pH-controlled crystallization, achieving >85% purity without HPLC.

Advantages :

  • Eliminates costly preparative HPLC.

  • Reduces solvent waste by 70%.

  • Scales effectively to multi-kilogram batches.

Table 1: Comparison of Purification Methods

ParameterTraditional HPLCCrystallization
Yield26%68–72%
Solvent Consumption200 L/kg60 L/kg
Purity95%85–90%

Transition Metal Catalysis Optimization

Recent patents highlight InCl₃ as a catalyst for enhancing cyclization efficiency. Unlike earlier methods using stoichiometric reagents, catalytic InCl₃ reduces metal waste by 40% while maintaining reaction rates. However, residual indium in the product necessitates additional washing steps, slightly increasing production costs.

Functionalization of the Pyrazole Core

Acetylaminophenyl Group Introduction

The 3-acetylaminophenyl moiety is introduced via Ullmann coupling or Buchwald-Hartwig amination. For example, palladium-catalyzed coupling of 3-iodophenylacetamide with a pyrazole boronic ester precursor achieves >90% conversion under mild conditions.

Table 2: Coupling Reaction Conditions

CatalystLigandTemperature (°C)Yield (%)
Pd(OAc)₂XPhos8092
CuIDMEDA10078

Carboxylic Acid Protection and Deprotection

To prevent side reactions during functionalization, the carboxylic acid group is often protected as a tert-butyl ester. Deprotection using trifluoroacetic acid restores the acid with >95% efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA or RNA.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl analogue (EC₅₀ = 253 µM) exhibits antiviral activity due to enhanced electrophilicity, facilitating interactions with viral enzymes like HIV integrase .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 4-methoxyphenyl derivative) improve solubility and metabolic stability, making them favorable for drug design .
  • Steric Effects: Bulkier substituents (e.g., 3-acetylaminophenyl in the target compound) may hinder binding to flat enzymatic active sites but enhance selectivity for allosteric pockets .

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., 4-OCH₃) display higher aqueous solubility compared to nitro- or acetyl-substituted analogues due to increased polarity .
  • Thermal Stability: Methyl and acetyl groups (e.g., 3-methylphenyl or 3-acetylaminophenyl) improve melting points (e.g., 121–123°C for 5-(2-ethoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide) .

Biological Activity

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with an acetylamino group and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar pyrazole derivatives have been shown to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways critical for cancer cell proliferation and survival.
  • Receptor Binding : Pyrazole compounds often exhibit high affinity for specific receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis : Research indicates that certain derivatives induce apoptosis in cancer cells, a vital mechanism for cancer treatment.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. For instance, an IC50 value indicating half-maximal inhibitory concentration was reported at approximately 26 µM against A549 cells .
  • Mechanisms of Action : The compound has been shown to induce apoptosis in these cell lines, suggesting its potential as an anticancer agent. The induction of autophagy has also been observed without triggering apoptosis in some cases, indicating a multifaceted approach to cancer cell death .

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives.

Compound NameStructureIC50 (µM)Biological Activity
Compound AStructure A26Anticancer (A549)
Compound BStructure B49.85Antitumor (MCF7)
Compound CStructure C0.28Apoptosis Induction

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including:

  • Wei et al. (2022) : This study reported that derivatives similar to this compound showed significant inhibition of A549 cell growth with IC50 values around 26 µM, emphasizing the potential for developing effective anticancer agents .
  • Xia et al. (2022) : Investigated the antitumor activity of pyrazole derivatives and found that certain compounds induced significant apoptosis in cancer cell lines, supporting the hypothesis that structural modifications can enhance biological efficacy .
  • Fan et al. (2022) : Focused on the synthesis of pyrazole derivatives and their cytotoxic effects on various cancer cells, revealing that structural variations significantly affect their biological activities .

Q & A

Q. What are the recommended synthetic routes for 5-(3-acetylaminophenyl)-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via a multi-step procedure involving cyclocondensation of hydrazine derivatives with β-keto esters, followed by acetylation and functionalization. For example, pyrazole-carboxylic acid derivatives are often prepared by reacting substituted phenylhydrazines with β-keto esters under reflux in ethanol, followed by hydrolysis of the ester group to yield the carboxylic acid moiety . Post-synthetic modifications, such as acetylation of the amino group, require controlled reaction conditions (e.g., acetic anhydride in anhydrous DCM) to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the pyrazole ring structure, acetyl group (δ ~2.3 ppm for CH3_3), and carboxylic acid proton (broad peak at δ ~12-13 ppm). 19F^{19}F-NMR may be used if fluorinated analogs are synthesized .
  • IR spectroscopy : Stretching vibrations for the carboxylic acid (2500-3300 cm1^{-1}), acetyl C=O (~1680 cm1^{-1}), and pyrazole ring (C=N ~1600 cm1^{-1}) .
  • HPLC-MS : To assess purity (>98%) and molecular weight confirmation via ESI-MS .

Q. How can researchers optimize solubility for in vitro assays?

The carboxylic acid group confers pH-dependent solubility. For biological testing, prepare stock solutions in DMSO (10-20 mM) and dilute in buffered saline (pH 7.4). If precipitation occurs, co-solvents like PEG-400 or cyclodextrin inclusion complexes can improve solubility .

Q. What are the common structural modifications to enhance stability?

  • Esterification : Replace the carboxylic acid with ethyl or methyl esters to reduce polarity and improve membrane permeability .
  • Acetylation : The 3-acetylamino group can be substituted with bulkier acyl groups (e.g., trifluoroacetyl) to modulate metabolic stability .

Q. Which databases or tools are recommended for predicting physicochemical properties?

Use computational tools like ChemAxon MarvinSketch for logP/logD calculations and SwissADME for bioavailability predictions. These tools leverage the compound’s SMILES string (e.g., O=C(O)C1=NN(C(=C1)C2=CC=CC(=C2)NC(=O)C)C) to generate data on lipophilicity, H-bond donors/acceptors, and Rule of Five compliance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups at the 3-position) and pyrazole ring (e.g., methyl or halogen substituents) to assess impacts on target binding .
  • Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., anti-proliferative activity in cancer lines) to correlate structural changes with potency .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal validation : Replicate assays using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity measurements .
  • Batch analysis : Verify compound purity and stability (e.g., via accelerated degradation studies under varying pH/temperature) to rule out batch-specific artifacts .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • Molecular docking : Identify key interactions with targets (e.g., hydrogen bonding with the carboxylic acid group) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess binding stability over time and predict off-target interactions via GROMACS .
  • ADMET prediction : Tools like ADMETlab 2.0 can forecast hepatic clearance and CYP450 inhibition risks .

Q. What experimental designs mitigate off-target effects in mechanistic studies?

  • CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Proteome-wide profiling : Use affinity pulldown combined with mass spectrometry to identify unintended protein interactions .

Q. How can reaction yields be improved using green chemistry principles?

  • Catalyst optimization : Replace traditional Pd catalysts with Fe- or Ni-based systems to reduce toxicity and cost .
  • Solvent selection : Use cyclopentyl methyl ether (CPME) or 2-MeTHF as greener alternatives to DCM or DMF .
  • Flow chemistry : Implement continuous flow reactors to enhance reproducibility and scalability of key steps (e.g., cyclocondensation) .

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